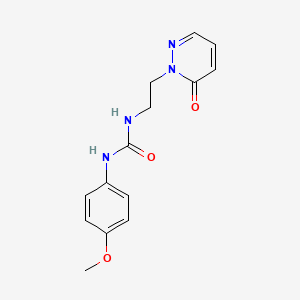

1-(4-methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Description

The compound 1-(4-methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea features a urea backbone linked to a 4-methoxyphenyl group and a 6-oxopyridazine moiety. The 6-oxopyridazin-1(6H)-yl group is a recurring pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-21-12-6-4-11(5-7-12)17-14(20)15-9-10-18-13(19)3-2-8-16-18/h2-8H,9-10H2,1H3,(H2,15,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIINDGVWBISFJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can be synthesized through a multi-step process involving the following key steps:

Formation of the Pyridazinone Moiety: The synthesis begins with the preparation of the pyridazinone ring. This can be achieved by reacting appropriate starting materials such as hydrazine derivatives with diketones under controlled conditions.

Introduction of the Ethyl Linker: The next step involves the introduction of the ethyl linker to the pyridazinone ring. This can be accomplished through alkylation reactions using suitable alkylating agents.

Coupling with Methoxyphenyl Isocyanate: The final step involves the coupling of the intermediate with methoxyphenyl isocyanate to form the desired urea compound. This reaction typically requires the use of a base such as triethylamine and is carried out under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea has found applications in various fields of scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Comparative Insights

Urea vs. Alternative Linkers :

- The target compound’s urea linker is retained in analogs like 4h and MK13 , which exhibit antiproliferative or undisclosed activities. In contrast, SKF-96365 replaces urea with an imidazole-propoxy chain, shifting its target to TRPC channels.

- GPR139 Agonist 20a uses an acetamide linker instead of urea, demonstrating how linker flexibility influences receptor selectivity.

Role of the 6-Oxopyridazinone Moiety: The pyridazinone core in the target compound is structurally analogous to 6c and patent compound EP 3 785 714 A1 . These derivatives often target enzymes or ion channels due to the heterocycle’s electron-deficient nature, which facilitates hydrogen bonding with biological targets.

Substituent Effects on Bioactivity :

- The 4-methoxyphenyl group is shared with SKF-96365 and 20a , suggesting its role in enhancing lipid solubility or receptor binding. However, pyridin-2(1H)-one derivatives show that electron-withdrawing groups (e.g., bromo) improve antioxidant activity (79.05% vs. 17.55% for methoxy-substituted analogs).

Synthetic Approaches: Nucleophilic substitution (e.g., benzyl bromide reactions ) is common for pyridazinone derivatives, while urea-linked compounds like 4h and MK13 rely on isocyanate or amine coupling.

Pharmacological and Functional Implications

- Antiproliferative Potential: The azetidinone ring in 4h may contribute to its antiproliferative activity, contrasting with the target compound’s untested profile.

- Antioxidant Applications: Pyridinone derivatives demonstrate that substituents like bromo enhance radical scavenging, suggesting that similar modifications to the target compound’s pyridazinone core could yield bioactive analogs.

Biological Activity

1-(4-methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cholinesterases. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 286.33 g/mol. The compound features a urea moiety linked to a pyridazine ring, which is significant for its biological interactions.

Cholinesterase Inhibition

Recent studies have highlighted the compound's role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease.

- Inhibition Potency : The compound exhibited varying degrees of inhibition against AChE and BuChE, with IC50 values indicative of its effectiveness:

- AChE IC50: 8.5 µM

- BuChE IC50: 7.2 µM

These results suggest that the compound may have therapeutic potential in treating conditions characterized by cholinergic dysfunction.

Molecular docking studies have been employed to elucidate the binding interactions between the compound and the active sites of cholinesterases. The presence of the methoxyphenyl group appears to enhance binding affinity, potentially through hydrophobic interactions and hydrogen bonding with key residues in the enzyme active sites.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyridazine ring and the urea linkage can significantly affect biological activity. For example:

- Substituting different groups on the pyridazine ring has shown to alter inhibitory potency.

- The presence of electron-donating groups like methoxy enhances activity compared to electron-withdrawing groups.

Study 1: Synthesis and Evaluation

A study synthesized a series of pyridazine derivatives, including this compound, and evaluated their cholinesterase inhibitory activities. The findings demonstrated that compounds with similar structural frameworks exhibited significant inhibition, highlighting the importance of the pyridazine core in enhancing biological activity .

Study 2: Neuroprotective Effects

In another investigation, this compound was assessed for its neuroprotective effects in vitro using neuronal cell cultures exposed to neurotoxic agents. Results indicated that treatment with the compound resulted in reduced cell death and preservation of neuronal function, suggesting potential applications in neuroprotection .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H18N4O2 |

| Molecular Weight | 286.33 g/mol |

| AChE IC50 | 8.5 µM |

| BuChE IC50 | 7.2 µM |

| Neuroprotective Effect | Yes (in vitro studies) |

Q & A

Q. What are the optimal synthetic routes for 1-(4-methoxyphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Preparation of the pyridazinone precursor via cyclization of diketones or hydrazine derivatives under acidic/basic conditions .

- Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .

- Step 3 : Urea formation by reacting an isocyanate intermediate with the amine-functionalized pyridazinone moiety under anhydrous conditions .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (solvent: ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 7.2–6.8 ppm for aromatic protons, δ 3.8 ppm for methoxy group, δ 3.5–3.0 ppm for ethylene linker) and ¹³C NMR (carbonyl peaks at ~160–170 ppm) .

- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and pyridazinone C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and rule out impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Ensure consistent compound purity (HPLC, NMR) and storage conditions (desiccated, -20°C) to prevent degradation .

- Assay Optimization : Test activity under varied conditions (e.g., pH 7.4 vs. 6.5, serum-free vs. serum-containing media) to identify confounding factors .

- Orthogonal Assays : Compare results across multiple assays (e.g., enzymatic inhibition, cell viability, and receptor binding) to validate target specificity .

Q. What strategies are recommended for elucidating the mechanism of action (MoA) of this compound?

- Methodological Answer :

- Target Identification : Use affinity chromatography with a biotinylated derivative to pull down interacting proteins, followed by LC-MS/MS analysis .

- Kinetic Studies : Perform enzyme inhibition assays (e.g., Michaelis-Menten kinetics) to determine IC₅₀ and inhibition type (competitive/non-competitive) .

- Molecular Docking : Model the compound into known enzyme/receptor structures (e.g., pyridazinone-binding kinases) using software like AutoDock Vina .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

- Methodological Answer :

- Derivative Synthesis : Modify substituents systematically:

- Replace the 4-methoxyphenyl with halogenated (e.g., 4-fluorophenyl) or bulkier groups (e.g., naphthyl) to assess steric effects .

- Vary the ethylene linker length (ethyl vs. propyl) to optimize binding pocket fit .

- Biological Testing : Screen derivatives for potency (IC₅₀), selectivity (against off-target enzymes), and cytotoxicity (MTT assay) .

Q. What experimental approaches can address low solubility or stability in biological assays?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (DMSO ≤1%), cyclodextrin complexes, or lipid-based nanoformulations .

- Stability Testing : Perform LC-MS stability studies in assay buffers (e.g., PBS, DMEM) at 37°C over 24–72 hours to identify degradation products .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Data Analysis & Optimization

Q. How should researchers interpret conflicting results in enzyme inhibition vs. cellular activity assays?

- Methodological Answer :

- Membrane Permeability : Measure logP (octanol/water partition coefficient) to assess passive diffusion; if logP <2, consider active transport mechanisms .

- Metabolic Stability : Incubate the compound with liver microsomes to evaluate CYP450-mediated metabolism .

- Off-Target Effects : Perform kinome-wide profiling (e.g., using KinomeScan) to identify unintended kinase interactions .

Q. What statistical methods are recommended for analyzing dose-response data in preclinical studies?

- Methodological Answer :

- Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .

- Synergy Analysis : Apply the Chou-Talalay method for combination studies (e.g., with chemotherapeutics) to compute combination indices (CI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.